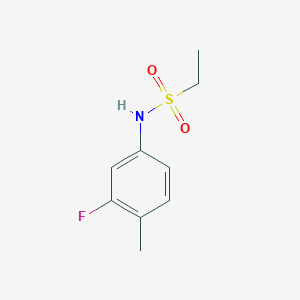
N,N-bis(2-hydroxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-hydroxyethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as BPIQ, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of BPIQ is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. BPIQ has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and proliferation. Additionally, BPIQ has been shown to modulate the activity of certain receptors and ion channels in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
BPIQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of neurotransmitter release in the brain. BPIQ has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPIQ for lab experiments is its high yield and purity, which makes it suitable for further research and development. Additionally, BPIQ has been shown to possess a high degree of selectivity and specificity for its molecular targets, which may minimize off-target effects and improve its overall safety profile. However, one of the limitations of BPIQ is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for the research and development of BPIQ. One area of interest is the development of BPIQ-based therapies for the treatment of cancer, neurological disorders, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of BPIQ and to identify its molecular targets and signaling pathways. Finally, the optimization of BPIQ's pharmacokinetic and pharmacodynamic properties may improve its bioavailability and efficacy in vivo, making it a more promising candidate for clinical development.
Méthodes De Synthèse
BPIQ is synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-3-carboxylic acid with 4-bromomethylpyridine, followed by the addition of 2-hydroxyethylamine and subsequent deprotection of the resulting intermediate compound. The final product is obtained in high yield and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
BPIQ has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, neurological disorders, and infectious diseases. In cancer research, BPIQ has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In neurological disorders, BPIQ has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BPIQ has been shown to possess antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
N,N-bis(2-hydroxyethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c26-14-12-24(13-15-27)21(28)19-2-1-9-25(17-19)20-5-10-23(11-6-20)16-18-3-7-22-8-4-18/h3-4,7-8,19-20,26-27H,1-2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAWIIENQBMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1'-{[2-(methylamino)pyridin-3-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343393.png)
![1-(2,3-dimethoxybenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxypiperidin-2-one](/img/structure/B5343399.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5343406.png)
![3-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343413.png)


![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)


![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5343476.png)
![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5343495.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)